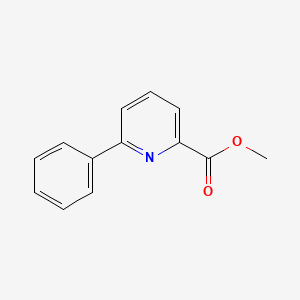

Methyl 6-phenylpyridine-2-carboxylate

Description

Historical Context and Significance of Pyridine (B92270) Carboxylate Frameworks

Pyridine and its derivatives have long been recognized for their importance in chemistry and biology. The pyridine ring is a fundamental heterocyclic scaffold present in numerous natural products, pharmaceuticals, and functional materials. The introduction of a carboxylate group to the pyridine ring, forming pyridine carboxylates, further enhances the versatility of this framework. These compounds serve as crucial intermediates in organic synthesis, allowing for a wide range of chemical transformations.

Historically, the development of synthetic methods for pyridine carboxylates has been driven by the need for novel compounds with specific biological activities or material properties. The ability to introduce various substituents onto the pyridine ring has enabled chemists to fine-tune the electronic and steric properties of these molecules, leading to a broad spectrum of applications. Pyridine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. researchgate.net

Structural Features and Core Chemical Significance of Methyl 6-phenylpyridine-2-carboxylate

This compound is characterized by a pyridine ring with a methyl carboxylate group at the 2-position and a phenyl group at the 6-position. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The pyridine nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the ring. Conversely, the phenyl group can donate or withdraw electrons depending on its substitution, further modulating the molecule's electronic character. cymitquimica.com

The presence of the ester functional group provides a reactive site for various chemical transformations, such as hydrolysis, amidation, and reduction. This reactivity makes it a key intermediate in the synthesis of a diverse array of compounds. The phenyl group contributes to the molecule's aromaticity and can influence its solubility and interactions with other molecules. cymitquimica.com

Interactive Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11NO2 cymitquimica.com |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in organic solvents cymitquimica.com |

| CAS Number | 206127-25-5 cymitquimica.com |

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related structures is multifaceted, spanning several key areas of chemistry. A significant research trajectory focuses on its application as a building block in the synthesis of novel organic compounds with potential biological activity. For instance, pyridine-2-carboxylate derivatives have been investigated for their telomerase inhibitory activity, which is relevant to cancer research. nih.gov

Another important area of research is in the field of materials science. The rigid, planar structure of the phenylpyridine framework makes it an attractive component for the design of new materials with interesting photophysical or electronic properties. For example, similar structures are used in the development of metal-organic frameworks (MOFs) and fluorescent chemosensors. acs.org

Furthermore, the study of the reactivity and synthesis of this compound itself continues to be an active area of academic research. Developing more efficient and selective synthetic routes to this and related compounds is crucial for advancing its applications in various fields. Recent studies have explored electrochemical methods for the carboxylation of pyridines, offering a novel approach to synthesizing these valuable compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-9-5-8-11(14-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLJKMDPGCDUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456199 | |

| Record name | Methyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206127-25-5 | |

| Record name | Methyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Methyl 6 Phenylpyridine 2 Carboxylate

Nucleophilic and Electrophilic Transformations on the Pyridine (B92270) Ring System

The pyridine ring in Methyl 6-phenylpyridine-2-carboxylate is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This property profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Transformations: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The nitrogen atom, especially under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), becomes protonated. This protonation, along with the electron-withdrawing nature of the ester group, further deactivates the ring, making it significantly less nucleophilic than benzene (B151609) wikipedia.org. Kinetic studies on the nitration of the parent 2-phenylpyridine (B120327) scaffold have shown that substitution occurs exclusively on the phenyl ring rather than the pyridine ring rsc.orgrsc.org. Therefore, direct electrophilic attack on the pyridine moiety of this compound is highly unfavorable.

Nucleophilic Transformations: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack. While classical nucleophilic aromatic substitution (SNAr) typically requires a good leaving group, modern C-H functionalization techniques have enabled direct nucleophilic-type additions to the pyridine ring of 2-phenylpyridine derivatives. A notable example is the highly regioselective electrochemical carboxylation of 2-phenylpyridine, which introduces a carboxylic acid group at the C5-position of the pyridine ring nih.gov. This transformation proceeds through a radical anion intermediate where the highest electron population is at the C5 position, directing the nucleophilic attack of CO2 nih.gov.

Another powerful method for functionalizing the pyridine ring is through transition-metal-catalyzed C-H activation. While often directed to the phenyl ring (see Section 3.3), specific catalytic systems can also target the C-H bonds of the pyridine core itself, offering a pathway for the introduction of various functional groups.

Reactions at the Ester Functional Group (e.g., Hydrolysis, Transesterification, Reduction)

The methyl ester group at the C2 position of the pyridine ring is a key site for derivatization, allowing for conversion into a variety of other functional groups.

Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic conditions (saponification) to yield the corresponding carboxylic acid, 6-phenylpyridine-2-carboxylic acid pipzine-chem.com. This reaction is fundamental for creating derivatives that require a carboxylic acid handle, such as amides formed via subsequent coupling reactions.

Transesterification: Transesterification is the process of converting one ester into another and can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst masterorganicchemistry.com. Using a large excess of the new alcohol drives the equilibrium toward the desired product. This allows for the synthesis of a variety of alkyl esters with different properties masterorganicchemistry.comgoogle.com.

| Reactant Alcohol | Catalyst Type | Resulting Ester Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 6-phenylpyridine-2-carboxylate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 6-phenylpyridine-2-carboxylate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 6-phenylpyridine-2-carboxylate |

Reduction: The ester functional group can be reduced to a primary alcohol, (6-phenylpyridin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). For a partial reduction to the corresponding aldehyde, 6-phenylpyridine-2-carbaldehyde, more sterically hindered or less reactive hydrides, such as diisobutylaluminium hydride (DIBAL-H), are employed, usually at low temperatures.

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine, a process known as aminolysis. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This two-step process is often more efficient and is used in the synthesis of various amide derivatives from related pyridine carboxylic acids ukm.edu.mynih.gov.

Functionalization of the Phenyl Moiety

The phenyl group at the C6 position of the pyridine ring is another key site for modification, primarily through electrophilic aromatic substitution and metal-catalyzed C-H activation.

Electrophilic Aromatic Substitution (SEAr): The phenyl ring is significantly more susceptible to electrophilic attack than the deactivated pyridine ring. The pyridine ring acts as a deactivating, ortho-, para-directing substituent on the phenyl ring. Kinetic studies on the nitration of 2-phenylpyridine confirm that substitution occurs at the positions ortho and para to the C-N bond linking the two rings rsc.orgrsc.org.

| SEAr Reaction | Typical Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 6-(2-nitrophenyl)pyridine-2-carboxylate and Methyl 6-(4-nitrophenyl)pyridine-2-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 6-(2-bromophenyl)pyridine-2-carboxylate and Methyl 6-(4-bromophenyl)pyridine-2-carboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 6-(4-acetylphenyl)pyridine-2-carboxylate |

Metal-Catalyzed C-H Activation: A highly regioselective method for functionalizing the phenyl moiety is through transition-metal-catalyzed C-H activation, often referred to as directed ortho-metalation. The nitrogen atom of the pyridine ring acts as an effective directing group, forming a stable five-membered metallacycle intermediate nih.gov. This process selectively activates the C-H bond at the ortho-position (C2') of the phenyl ring. This strategy has been extensively developed using palladium catalysts to introduce a wide array of functional groups, including aryl, alkyl, and acyl groups, with high precision nih.govresearchgate.netnih.gov. Studies show that the electronic nature of substituents on the phenyl ring can influence the reaction rate, with electron-donating groups generally accelerating the C-H activation process acs.orgacs.org.

Regioselective Modification Strategies

The distinct electronic and steric properties of the different positions within this compound allow for a high degree of regioselective control during its derivatization. The choice of reaction conditions and reagents dictates which part of the molecule is modified.

Phenyl Ring vs. Pyridine Ring Selectivity : The fundamental difference in electron density between the two rings is the primary driver of regioselectivity.

Electrophilic Reactions : Electrophiles will overwhelmingly react with the more electron-rich phenyl ring at its ortho- and para-positions rsc.orgrsc.org.

Nucleophilic/Reductive Reactions : Nucleophilic reagents or reductive conditions can be tailored to target specific C-H bonds. For instance, electrochemical C-H carboxylation selectively functionalizes the C5-position of the pyridine ring nih.gov.

Positional Selectivity within the Phenyl Ring :

Ortho-selectivity : Achieved via transition-metal-catalyzed C-H activation, where the pyridine nitrogen directs functionalization to the C2' position nih.govresearchgate.net. This method is powerful for creating sterically congested biaryl linkages.

Ortho/Para-selectivity : Achieved under standard electrophilic aromatic substitution conditions, where the pyridine substituent directs incoming electrophiles to the C2' and C4' positions rsc.orgrsc.org.

Positional Selectivity within the Pyridine Ring :

C5-selectivity : Demonstrated by electrochemical methods that generate a radical anion intermediate with the highest spin density at the C5 position, leading to selective functionalization at that site nih.gov.

This tunable reactivity makes this compound a valuable building block for constructing complex molecules with precise substitution patterns, essential for applications in medicinal chemistry and materials science.

| Reaction Type | Reagent/Catalyst System | Primary Site of Functionalization | Governing Principle |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Phenyl Ring (ortho-, para-) | Ring Electron Density (Phenyl > Pyridine) |

| Directed C-H Activation | Palladium(II) Acetate | Phenyl Ring (ortho-) | Chelation-Assisted Metallacycle Formation |

| Electrochemical Carboxylation | Electrolysis, CO₂ | Pyridine Ring (C5-) | Radical Anion Intermediate Stability |

| Ester Reduction | LiAlH₄ | Ester Carbonyl | Functional Group Reactivity |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Phenylpyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Methyl 6-phenylpyridine-2-carboxylate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides definitive evidence for its structure.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would show distinct signals for the methyl ester protons, the pyridine (B92270) ring protons, and the phenyl ring protons.

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is anticipated in the upfield region, typically around δ 3.9-4.1 ppm.

Pyridine Protons: The three protons on the disubstituted pyridine ring are chemically distinct and would appear as a set of coupled multiplets in the downfield region (δ 7.5-8.5 ppm), characteristic of aromatic systems. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J-values) would confirm their relative positions (3, 4, and 5) on the pyridine ring.

Phenyl Protons: The five protons of the phenyl group would also resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm. rsc.org Due to potential overlap with the pyridine signals, their assignment can be complex, often presenting as a multiplet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the downfield end of the spectrum, generally in the range of δ 160-170 ppm. nih.gov

Aromatic Carbons: The eleven aromatic carbons (five from the phenyl ring and six from the pyridine ring) would produce a series of signals in the δ 120-160 ppm region. rsc.org The carbons attached to the nitrogen atom and the substituted carbons (C2 and C6 of the pyridine ring, and C1 of the phenyl ring) would be the most downfield in this group.

Methyl Carbon: The methyl ester carbon (-OCH₃) is the most shielded, resonating at the upfield end of the spectrum, typically around δ 52-55 ppm.

2D NMR Techniques To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would clearly show the correlations between adjacent protons on the pyridine ring and within the phenyl ring, confirming their connectivity. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -COOCH₃ | ¹H NMR | 3.9 - 4.1 | Singlet (s) |

| Phenyl-H | ¹H NMR | 7.4 - 8.2 | Multiplet (m) |

| Pyridine-H | ¹H NMR | 7.5 - 8.5 | Multiplets (m) |

| -COOCH₃ | ¹³C NMR | 52 - 55 | - |

| Aromatic-C | ¹³C NMR | 120 - 160 | - |

| C=O | ¹³C NMR | 160 - 170 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. Analysis of related picolinic acid esters provides a basis for expected frequencies. nih.gov

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1720-1745 cm⁻¹. nih.gov

C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic C=C and C=N bond stretching vibrations within the phenyl and pyridine rings. nih.gov

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two distinct bands in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1100 cm⁻¹ (symmetric) regions.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 690-900 cm⁻¹ region, and their specific positions can give clues about the substitution pattern.

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum, which can be useful for characterizing the substituted pyridine and phenyl systems. The C=O stretch is typically weaker in Raman than in IR, while the C=C and C=N stretches are usually strong.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine/Phenyl | 3050 - 3150 | Weak-Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | 2950 - 2990 | Weak-Medium |

| C=O Stretch | Ester | 1720 - 1745 | Strong |

| C=N, C=C Stretch | Pyridine/Phenyl | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Ester | 1050 - 1300 | Strong |

| C-H Bend (Out-of-plane) | Pyridine/Phenyl | 690 - 900 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₁NO₂), the exact molecular weight is 213.0790 g/mol .

In an electron impact (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 213. The fragmentation of picolinyl esters is often directed by the pyridine nitrogen. nih.gov Key fragmentation pathways for this compound would include:

Loss of the Methoxy Radical: Cleavage of the O-CH₃ bond results in a prominent fragment ion at m/z 182 ([M-31]⁺), corresponding to the [M - •OCH₃]⁺ acylium ion. This is often a major fragmentation pathway for methyl esters.

Loss of the Methoxycarbonyl Radical: Cleavage of the bond between the pyridine ring and the ester group results in a fragment at m/z 154 ([M-59]⁺), corresponding to the [M - •COOCH₃]⁺ ion (the 6-phenylpyridyl cation).

Formation of the Phenyl Cation: Cleavage of the bond between the two rings can lead to a fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.

Pyridine Ring Fragments: The pyridine ring itself can fragment, although the initial cleavages of the ester group are typically more dominant. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺ (Molecular Ion) | - |

| 182 | [M - •OCH₃]⁺ | •CH₃O |

| 154 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 77 | [C₆H₅]⁺ | •C₇H₆NO₂ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions due to its conjugated aromatic system, which includes the pyridine and phenyl rings, and the carbonyl group.

The expected spectrum would show strong absorption bands in the 200-400 nm range, which are characteristic of π → π* transitions within the conjugated system. researchgate.net The presence of both the phenyl and pyridine rings in conjugation results in intense absorptions. A weaker, longer-wavelength absorption corresponding to an n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen, may also be observed. researchgate.net The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. Studies on similar compounds, such as substituted furopyridines, show characteristic absorption bands in the 250 to 390 nm region attributed to π → π* and n → π* transitions. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates or Derivatives

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The parent molecule, this compound, is a diamagnetic, closed-shell molecule and is therefore ESR-silent.

However, ESR spectroscopy would be an invaluable tool for characterizing any paramagnetic intermediates or derivatives that could be formed, for example, through electrochemical oxidation or reduction to generate a radical cation or anion. If a radical cation were generated, the ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is observed through hyperfine coupling of the electron spin with magnetic nuclei, primarily ¹⁴N (I=1) and ¹H (I=1/2). The resulting spectrum would show splitting patterns that could identify which atoms bear the most spin density, offering deep insight into the electronic structure of the radical species.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not available, analysis of related structures, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, provides a clear expectation of the structural features that would be determined. researchgate.net

A successful crystallographic analysis would yield:

Molecular Conformation: It would precisely define all bond lengths, bond angles, and torsion (dihedral) angles. A key parameter would be the dihedral angle between the planes of the pyridine and phenyl rings, which dictates the degree of steric hindrance and electronic conjugation between the two aromatic systems. researchgate.net The conformation of the methyl carboxylate group relative to the pyridine ring would also be established.

Crystal Packing: The analysis would reveal how individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: It would identify and quantify the non-covalent interactions that stabilize the crystal structure. These could include weak hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking interactions between the aromatic rings of adjacent molecules, and other van der Waals forces. mdpi.com Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts, providing a detailed map of the crystal's cohesion. mdpi.com

Computational Chemistry Investigations of Methyl 6 Phenylpyridine 2 Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can find the most stable arrangement of atoms in three-dimensional space. For Methyl 6-phenylpyridine-2-carboxylate, this would involve determining the bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine (B92270) rings.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In related heterocyclic compounds, this gap has been used to understand intramolecular charge transfer. irjweb.com For this compound, the HOMO is expected to be delocalized primarily over the electron-rich phenylpyridine ring system, while the LUMO would likely be concentrated around the electron-withdrawing carboxylate group. mdpi.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. researchgate.netresearchgate.net This information is vital for understanding a molecule's electrostatic potential and identifying sites prone to electrophilic or nucleophilic attack. irjweb.com In this compound, the pyridine nitrogen and the carbonyl oxygen atoms are expected to carry a negative charge, making them nucleophilic centers. Conversely, the carbonyl carbon would exhibit a positive charge, marking it as an electrophilic site. irjweb.com

Table 1: Key Concepts in DFT and Electronic Structure Analysis

| Concept | Description | Significance for this compound |

|---|---|---|

| Geometric Optimization | A process to find the lowest energy conformation of the molecule. | Predicts the most stable 3D structure, including the twist angle between the phenyl and pyridine rings. nih.gov |

| HOMO | The highest energy molecular orbital containing electrons. | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | The lowest energy molecular orbital without electrons. | Indicates the region of the molecule most likely to accept electrons. irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. irjweb.com |

| Mulliken Charge | A method for calculating the partial atomic charge on each atom. | Helps identify nucleophilic (negative charge) and electrophilic (positive charge) sites for predicting reactivity. researchgate.netirjweb.com |

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors, or quantum chemical descriptors, can be derived. These parameters provide a quantitative measure of a molecule's reactivity and stability. irjweb.com Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov

By calculating these values for this compound, one can predict its general reactive behavior. For instance, a high electrophilicity index would suggest it acts as a good electron acceptor in reactions. nih.gov These descriptors are valuable for comparing the reactivity of a series of related compounds. irjweb.com

Table 2: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (based on Koopmans' theorem) | Predicted Significance for Reactivity |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Indicates the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | A higher value suggests greater stability and lower reactivity. irjweb.com |

| Chemical Softness (S) | S = 1/η | A higher value suggests greater polarizability and higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the capacity of the molecule to act as an electrophile. nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl and pyridine rings. Conformational analysis is a computational method used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com

By systematically rotating the bond and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map reveals the energy barriers between different conformers and identifies the most stable, lowest-energy conformation. For molecules with two aromatic rings linked by a single bond, like 2-phenylpyridine (B120327), the most stable conformation is often non-planar, with the rings twisted relative to each other to minimize steric hindrance between adjacent hydrogen atoms. mdpi.com A similar twisted, low-energy conformation would be expected for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein or enzyme. chemrevlett.com This method is instrumental in drug discovery for evaluating how a potential drug molecule might interact with a biological target. researchgate.netplos.org

In a docking simulation of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces. nih.gov The results can predict the binding affinity (often as a binding energy score in kcal/mol) and visualize the specific interactions, such as:

Hydrogen bonds: The pyridine nitrogen and the carboxylate oxygen atoms can act as hydrogen bond acceptors.

π-π stacking: The aromatic phenyl and pyridine rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Hydrophobic interactions: The phenyl ring can form favorable interactions with nonpolar regions of the binding pocket.

Such simulations can guide the design of more potent analogs by identifying which functional groups are most important for binding. nih.govnih.gov

Table 3: Potential Intermolecular Interactions in Molecular Docking

| Interaction Type | Potential Participating Group on the Ligand | Example Protein Residue |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Serine, Threonine, Asparagine |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of a molecule, which serves as a powerful tool for structural verification when compared with experimental data. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. The resulting theoretical IR spectrum shows characteristic peaks for functional groups, such as C=O stretching for the ester and C=N/C=C stretching for the aromatic rings, which can be compared to an experimental spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated. These predictions help in the assignment of complex experimental spectra and confirm the connectivity and chemical environment of atoms within the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. materialsciencejournal.org This allows for the calculation of the absorption maxima (λmax), corresponding to the promotion of an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO or related orbitals. researchgate.net

These in silico predictions provide a valuable reference for experimental characterization and can confirm that a synthesized compound has the expected structure. mdpi.com

Coordination Chemistry and Metal Complexes Involving 6 Phenylpyridine 2 Carboxylate Ligands

Synthesis and Structural Characterization of Metal Complexes with 6-phenylpyridine-2-carboxylate Anion

The synthesis of metal complexes with the 6-phenylpyridine-2-carboxylate ligand typically involves the reaction of a corresponding metal salt with the protonated ligand, often in the presence of a base to facilitate deprotonation of the carboxylic acid group. The choice of solvent and the inclusion of ancillary ligands can significantly influence the final structure and dimensionality of the resulting complex.

Zinc(II) Complexes: A trinuclear Zn(II) complex, [Zn₃(L)₄(L²)₂(CH₃COO)₂] (where HL = 6-phenylpyridine-2-carboxylic acid and L² = bis(4-pyridyl)amine), has been synthesized and characterized. In this complex, two of the zinc ions are five-coordinate, displaying a distorted trigonal bipyramidal geometry, while the third zinc ion is four-coordinate with a distorted tetrahedral geometry. The 6-phenylpyridine-2-carboxylate ligands coordinate to the zinc centers through both the pyridine (B92270) nitrogen and a carboxylate oxygen atom.

Copper(II) and Cobalt(II) Complexes: While specific structural data for Cu(II) and Co(II) complexes with 6-phenylpyridine-2-carboxylate are not extensively detailed in the available literature, related structures with other pyridine-carboxylate ligands offer insights. For instance, hydrothermal synthesis has been employed to generate coordination polymers of copper(II) and cobalt(II) with multifunctional pyridine-carboxylic acids. These studies reveal that the coordination environment around the metal center is highly dependent on the specific ligand and the presence of ancillary ligands, leading to diverse structural motifs, including 1D chains and 2D or 3D frameworks. In many copper(II) carboxylate complexes, a common structural motif is the dinuclear "paddle-wheel" structure, where four carboxylate ligands bridge two copper centers.

Gadolinium(III) Complexes: A dinuclear Gd(III) complex, [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl (where L is the 6-phenylpyridine-2-carboxylate anion, Phen is 1,10-phenanthroline, and DMF is N,N-dimethylformamide), has been synthesized and structurally characterized. In this complex, each Gd(III) ion is eight-coordinated, with the 6-phenylpyridine-2-carboxylate ligand acting as a bidentate chelating ligand through the pyridine nitrogen and a carboxylate oxygen. The coordination sphere is completed by ancillary ligands, including 1,10-phenanthroline, water, and DMF molecules.

Below is a table summarizing the coordination environments of some of these metal complexes.

| Metal Ion | Coordination Number | Geometry | Ancillary Ligands |

| Zn(II) | 4 and 5 | Distorted Tetrahedral and Trigonal Bipyramidal | bis(4-pyridyl)amine, Acetate |

| Gd(III) | 8 | Distorted Polyhedron | 1,10-phenanthroline, H₂O, DMF |

Ligand Coordination Modes and Chelation Behavior of 6-phenylpyridine-2-carboxylate

The 6-phenylpyridine-2-carboxylate anion exhibits versatile coordination behavior, primarily acting as a bidentate N,O-chelating ligand. The coordination involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring with the metal center.

Beyond simple chelation, the carboxylate group can engage in more complex bonding modes. It can act as a bridging ligand, connecting two metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear or polynuclear structures. For example, in dinuclear copper(II) paddle-wheel complexes, the carboxylate groups typically adopt a syn-syn bridging mode.

Influence of Metal Center and Ancillary Ligands on Complex Properties

The properties of metal complexes containing the 6-phenylpyridine-2-carboxylate ligand are significantly influenced by both the nature of the central metal ion and the presence of other coordinating ligands, often referred to as ancillary or co-ligands.

Influence of the Metal Center: The choice of the metal ion dictates fundamental properties such as the coordination geometry and the electronic structure of the complex. For instance, d-block transition metals like Cu(II) and Zn(II) often form complexes with lower coordination numbers and geometries such as square planar, tetrahedral, or trigonal bipyramidal. In contrast, lanthanide ions like Gd(III), with their larger ionic radii and higher charge, favor higher coordination numbers, typically 8 or 9, leading to more complex coordination polyhedra. The electronic configuration of the metal ion also plays a crucial role in the magnetic and photophysical properties of the complex.

Influence of Ancillary Ligands: Ancillary ligands are instrumental in fine-tuning the properties of the metal complexes. These ligands can modulate the steric and electronic environment around the metal center, thereby influencing the reactivity, stability, and photophysical characteristics of the complex.

In ruthenium(II) and iridium(III) polypyridyl complexes, the electronic properties of the ancillary ligands can significantly alter the energies of the metal-to-ligand charge transfer (MLCT) states, which in turn affects their luminescence properties. For example, the introduction of electron-donating or electron-withdrawing groups on the ancillary ligands can shift the emission wavelength and influence the quantum yield of phosphorescence in iridium(III) complexes. Similarly, in ruthenium(II) complexes, the nature of the ancillary ligand can impact the binding affinity of the complex to biological molecules like DNA. The steric bulk of ancillary ligands can also direct the self-assembly of complexes into specific supramolecular architectures.

Crystal Engineering and Supramolecular Assembly of Complexes

Crystal engineering of metal complexes with 6-phenylpyridine-2-carboxylate and related ligands focuses on the rational design and synthesis of solid-state structures with desired properties. This is achieved by controlling the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

The 6-phenylpyridine-2-carboxylate ligand itself offers several features conducive to crystal engineering. The pyridine and phenyl rings provide opportunities for π-π stacking interactions, which can play a significant role in organizing the molecules into one-, two-, or three-dimensional networks. The carboxylate group is an excellent hydrogen bond acceptor, and if coordinated or uncoordinated water molecules or other protic ancillary ligands are present, extensive hydrogen-bonding networks can be formed.

For example, in zinc(II) complexes with pyridine-carboxylate ligands, hydrogen bonding and π-π stacking interactions have been shown to direct the formation of 3D supramolecular networks from 1D coordination polymer chains. Similarly, in gadolinium(III) complexes, intermolecular interactions can lead to the formation of extended structures.

Catalytic Applications of Methyl 6 Phenylpyridine 2 Carboxylate Derived Systems

Homogeneous and Heterogeneous Catalysis by Metal Complexes incorporating 6-phenylpyridine-2-carboxylate

The catalytic applications of metal complexes featuring the 6-phenylpyridine-2-carboxylate ligand span both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution, which often leads to high activity and selectivity due to the well-defined nature of the active sites. wiley.comrsc.org

Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants. researchgate.net A primary advantage of this approach is the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org The heterogenization of homogeneous catalysts, such as those based on phenylpyridine complexes, can be achieved by immobilizing them onto solid supports. rsc.orgrsc.orgnih.gov This is often accomplished by anchoring the molecular catalyst to materials like silica (B1680970) or other solid matrices through functionalized ligands. rsc.orgrsc.org For instance, pyridine (B92270) carboxylate complexes of molybdenum(II) have been supported on lamellar materials for use in polymerization reactions. epa.gov This strategy aims to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. rsc.orgrsc.org

Applications in Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol Oxidation)

The selective oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. tezu.ernet.innih.gov Metal complexes derived from 6-phenylpyridine-2-carboxylate and related ligands are effective catalysts for such reactions. The selective oxidation of benzyl alcohol to benzaldehyde, a key intermediate in the pharmaceutical and fragrance industries, is a frequently studied model reaction. tezu.ernet.innih.govsemanticscholar.orgresearchgate.net

Palladium-based catalysts, often in combination with pyridine-type ligands, are particularly versatile for the aerobic oxidation of alcohols. nih.gov The catalytic cycle for Pd(OAc)₂/pyridine systems in benzyl alcohol oxidation has been studied, revealing that the catalyst's resting state involves an equilibrium mixture of the palladium complex and its alcohol adduct. nih.gov Overoxidation to benzoic acid can sometimes lead to deactivation by forming a less active palladium benzoate (B1203000) complex. nih.gov Copper complexes with N-rich ligands have also been investigated for benzyl alcohol oxidation, showing high selectivity towards benzaldehyde. semanticscholar.org Mechanistic studies suggest that the electronic properties of the ligands, such as their π-acceptor character, play a significant role in the catalytic activity. semanticscholar.org

Table 1: Performance of Various Metal Complexes in Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Pd(OAc)₂/Pyridine | O₂ | Versatile system; mechanism involves (py)₂Pd(OAc)₂ as resting state. | nih.gov |

| Copper(II) Complexes with N-rich ligands | H₂O₂ | High selectivity for benzaldehyde; activity correlates with ligand π-acceptor character. | semanticscholar.org |

| High-valent oxovanadium species | TBHP, H₂O₂ | Effective for oxidation of various benzyl alcohol derivatives. | nih.gov |

Carbon Dioxide Valorization (e.g., Chemical Fixation into Cyclic Carbonates, CO₂ Hydrogenation)

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a key area of green chemistry. Metal complexes incorporating the 6-phenylpyridine-2-carboxylate ligand have shown promise in two important CO₂ valorization strategies: chemical fixation into cyclic carbonates and CO₂ hydrogenation.

Chemical Fixation into Cyclic Carbonates: The reaction of CO₂ with epoxides to form cyclic carbonates is a 100% atom-economical process that yields valuable products used as polar aprotic solvents and intermediates in polymer synthesis. rsc.orgmdpi.com Catalytic systems, often bifunctional with both a Lewis acid site (the metal center) and a nucleophilic co-catalyst, are required to facilitate this transformation under mild conditions. mdpi.com While many systems exist for this purpose, specific examples utilizing 6-phenylpyridine-2-carboxylate are an active area of research.

CO₂ Hydrogenation: The reduction of CO₂, for example to formate (B1220265) or methanol (B129727), is another critical pathway for its valorization. researchgate.netpnnl.govresearchgate.netnih.gov Recently, a dinuclear Gadolinium(III) complex, [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl (where L is 6-phenylpyridine-2-carboxylate), was synthesized and shown to be an excellent photocatalyst for CO₂ reduction. mdpi.com Under visible light irradiation, this complex catalyzed the reduction of CO₂ to carbon monoxide (CO) and methane (B114726) (CH₄). After three hours, the reaction yielded 22.1 µmol/g of CO and 6.0 µmol/g of CH₄, with a high selectivity for CO (78.5%). mdpi.com Another Gd(III) coordination polymer with the same ligand also demonstrated good activity for CO₂ reduction, producing 60.3 µmol/g of CO after three hours. bcrec.id These findings highlight the potential of rare-earth metal complexes with the 6-phenylpyridine-2-carboxylate ligand in photocatalytic CO₂ conversion.

Table 2: Photocatalytic CO₂ Reduction using a Gd(III) Complex with 6-phenylpyridine-2-carboxylate

| Product | Yield (after 3h) | Selectivity | Reference |

|---|---|---|---|

| Carbon Monoxide (CO) | 22.1 µmol/g | 78.5% for CO | mdpi.com |

| Methane (CH₄) | 6.0 µmol/g |

Cyanosilylation Reactions

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds, known as the cyanosilylation reaction, is a fundamental C-C bond-forming reaction that produces cyanohydrins, which are valuable synthetic intermediates. researchgate.netmdpi.comnih.govnih.govorganic-chemistry.org This reaction is typically catalyzed by Lewis acids or bases. Coordination polymers and metal complexes have emerged as effective catalysts for this transformation. researchgate.netmdpi.comnih.gov

While a wide variety of metal-carboxylate and pyridine-containing complexes have been explored for cyanosilylation, the specific application of 6-phenylpyridine-2-carboxylate derived systems is a developing field. The general mechanism often involves the activation of the carbonyl group by the Lewis acidic metal center of the catalyst, facilitating the nucleophilic attack of the cyanide group from TMSCN. researchgate.net The performance of these catalysts can be influenced by factors such as the choice of metal, the solvent, and the electronic properties of the substituents on the aldehyde. mdpi.comnih.gov

Ring-Opening Polymerization Catalysis

The ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is the primary method for producing biodegradable and biocompatible polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). uninsubria.itnih.govmdpi.com A wide array of metal complexes have been developed as catalysts for ROP, with the goal of achieving high activity, control over polymer molecular weight, and stereoselectivity. uninsubria.itnih.govmdpi.comhw.ac.uk

Zinc(II) complexes featuring carboxylate and pyridine-containing ligands have been reported as active catalysts for the ROP of both lactide and ε-caprolactone. uninsubria.itnih.gov For example, dinuclear zinc(II) aryl carboxylate complexes supported by pyridinyl Schiff base ligands have been shown to initiate the bulk polymerization of these monomers at elevated temperatures. nih.gov The catalytic activity is influenced by the nature of the carboxylate co-ligands. nih.gov Mechanistic studies on related systems suggest that polymerization can proceed via a coordination-insertion mechanism, where the monomer coordinates to the metal center before being attacked by an initiating group. mdpi.comrsc.org The role of the pyridine substituent in such ligands can be non-trivial, affecting catalytic performance at different temperatures. uninsubria.it

Photoredox Catalysis and C–H Functionalization

The combination of photoredox catalysis with transition metal catalysis has enabled a host of new C–H functionalization reactions, allowing for the direct formation of C-C and C-heteroatom bonds. d-nb.infonih.govscinito.aiacs.org In these systems, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and engages in single-electron transfer (SET) processes to generate reactive intermediates, such as aryl radicals. nih.govacs.orgnih.gov These radicals can then be intercepted by a second transition metal catalyst (e.g., palladium or ruthenium) to forge the new bond. nih.govnih.gov

The 2-phenylpyridine (B120327) scaffold is a cornerstone of photoredox catalysis, frequently used as a cyclometalating ligand in highly efficient iridium and ruthenium photocatalysts. d-nb.info The carboxylate group in 6-phenylpyridine-2-carboxylate can act as an ancillary ligand or a directing group in C-H activation reactions. rsc.orgresearchgate.netrsc.orgnih.gov For example, the C-H activation of 2-phenylpyridine catalyzed by copper, palladium, and ruthenium carboxylates has been studied in detail. rsc.orgnih.gov These studies show that the carboxylate ligand assists in the C-H activation step. rsc.orgnih.gov The combination of ruthenium catalysis and photoredox catalysis has been successfully applied to the ortho-olefination of phenols, where the photocatalyst is responsible for regenerating the active Ru(II) catalyst. d-nb.info

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For systems derived from 6-phenylpyridine-2-carboxylate, mechanistic studies have provided valuable insights.

In C-H activation reactions involving 2-phenylpyridine and metal carboxylates, a combination of mass spectrometry and DFT calculations has shown that the reaction can proceed through a concerted mechanism. rsc.orgnih.gov The carboxylate ligand plays a direct role, and using carboxylates derived from stronger acids can accelerate the C-H activation step by making the metal center more electrophilic. rsc.orgnih.gov The transition state involves the formation of a carbon-metal bond, assisted by the carboxylate. nih.gov

For photocatalytic CO₂ reduction using the dinuclear Gd(III) complex of 6-phenylpyridine-2-carboxylate, DFT calculations were used to understand the electronic structure of the complex, which is essential for its photocatalytic activity. mdpi.com In the case of Pd/pyridine-catalyzed aerobic oxidation of benzyl alcohol, kinetic and spectroscopic studies have identified the catalyst's resting state and revealed that non-linear dependencies on catalyst concentration can arise from competing reaction steps. nih.gov Similarly, for the ring-opening polymerization of lactide catalyzed by nickel carboxylate complexes, DFT studies have helped to elucidate the initiation and chain growth steps, highlighting the key role of carboxylate ligands as proton carriers. mdpi.com

Biological and Pharmaceutical Research Applications of Methyl 6 Phenylpyridine 2 Carboxylate Derivatives

Antimicrobial Activity: Antibacterial and Antifungal Studies

The pyridine-2-carboxylate scaffold is a foundational element in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacteria and fungi, with many exhibiting significant activity.

Hydrazide derivatives and their corresponding Schiff bases are a prominent class of compounds derived from pyridine (B92270) dicarboxylates that have shown notable antimicrobial potential. mdpi.com For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were synthesized from 2,6-pyridinedicarbonyl dichloride. mdpi.com These compounds were evaluated for their bactericidal and fungicidal activities, with several derivatives showing efficacy comparable to standard drugs like streptomycin (B1217042) and fusidic acid. mdpi.com The introduction of certain substituents on the phenyl ring, such as 4-methoxy, 3,4,5-trimethoxy, 4-chloro, and 2-chloro-6-fluoro, was found to enhance antimicrobial activity compared to the unsubstituted phenyl group. mdpi.com

Similarly, studies on imidazo[1,2-a]pyridine (B132010) derivatives have revealed their potential as antimicrobial agents. The synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines and their subsequent screening against Gram-positive and Gram-negative bacteria, as well as fungi, showed that some of these compounds possess moderate activity. researchgate.net The search for new antimicrobial agents has also led to the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives, which have been evaluated for their in vitro antimicrobial activity. researchgate.net

Furthermore, the antimicrobial activities of Schiff bases derived from pyridine-2-carbaldehyde and S-methyldithiocarbazate or S-benzyldithiocarbazate have been reported, indicating the versatility of the pyridine core in generating compounds with a broad range of biological activities, including antibacterial and antifungal effects. researchgate.net The synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has also been a subject of investigation, with these compounds being tested for their antibacterial and antifungal properties. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Specific Derivative Example | Target Organisms | Key Findings | Reference(s) |

| Pyridine-2,6-bis-carboxamide Schiff's bases | N²,N⁶-bis(1-oxo-1-(2-(4-methoxybenzylidene)-hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamide | Bacteria and Fungi | Significant antimicrobial activity, higher than unsubstituted phenyl derivative. | mdpi.com |

| Imidazo[1,2-a]pyridines | 2-(4'-chlorophenyl)-6-methyl-(3-N,N'-dimethyl amino methyl)-imidazo[1,2-a]pyridine | Gram-positive and Gram-negative bacteria, Fungi | Moderate antimicrobial activity at a concentration of 50µg/ml. | researchgate.net |

| Pyridine-2-carbaldehyde Schiff Bases | Schiff bases of pyridine-2-carbaldehyde and S-benzyldithiocarbazate | Bacteria and Fungi | A wide range of biological activities reported, including antimicrobial. | researchgate.net |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones | Hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide and substituted aldehydes | Bacteria and Fungi | Investigated for antibacterial and antifungal properties. | mdpi.comnih.gov |

Anticancer and Cytotoxic Efficacy Investigations

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with phenyl-pyridine-2-carboxylic acid derivatives emerging as a promising class. These compounds have been identified as potential cell cycle inhibitors with selectivity for cancer cells. nih.gov

One such derivative, Ro 41-4439, was identified through a cell-based screening approach and demonstrated low micromolar antiproliferative activity and cytotoxicity across a broad panel of human cancer cell lines. nih.gov A key finding was its more than 10-fold selectivity for cancer cells when compared to proliferating normal human cells. nih.gov The mechanism of its cytotoxicity was attributed to the arrest of the cell cycle in the mitotic phase, which subsequently leads to the induction of apoptosis. nih.gov In vivo studies using nude mice with established mammary tumor xenografts showed that treatment with this compound resulted in a 73% inhibition of tumor growth. nih.gov

Further research into derivatives of 6-pyrazolinylcoumarin, which can be related to the broader class of substituted pyridines, has also shown promise. One compound from this series exhibited significant antimitotic activity with a mean GI50 value of 10.20 μM and showed particular sensitivity towards leukemia cell lines. nih.gov The antiproliferative and cytotoxic properties of polyphenolic acid derivatives, which share some structural similarities with the compounds of interest, have also been studied, indicating that structural characteristics play a crucial role in their biological effects. uc.pt The synthesis of novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine-carboxamides has also been undertaken, with most of the target compounds exhibiting moderate cytotoxicity against several cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Phenyl-Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference(s) |

| Ro 41-4439 (a phenyl-pyridine-2-carboxylic acid derivative) | Broad panel of human cancer cell lines | Low micromolar antiproliferative activity, >10-fold selectivity for cancer cells, induces mitotic arrest and apoptosis, 73% tumor growth inhibition in vivo. | nih.gov |

| 6-Pyrazolinylcoumarin derivatives | NCI60-cell lines (including Leukemia cell lines CCRF-CEM and MOLT-4) | Identified a compound with a mean GI50 value of 10.20 μM and notable activity against leukemia cell lines. | nih.gov |

| 8-Morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine-carboxamides | A549, PC-3, and MCF-7 | Most of the synthesized compounds showed moderate cytotoxicity against the tested cancer cell lines. | nih.gov |

Antitubercular Activity against Pathogenic Strains

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective antitubercular agents. Derivatives of the pyridine and pyrimidine (B1678525) scaffolds have been investigated for their potential to combat Mycobacterium tuberculosis.

A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro antitubercular activity. nih.gov Among the tested compounds, two emerged as particularly promising, exhibiting activity at a concentration of 16 μg/mL against multidrug-resistant tuberculosis strains. nih.gov These compounds were also tested for their cytotoxic action on peripheral blood mononuclear cells to assess their selectivity. nih.gov

In a related area of research, antitubercular 2-pyrazolylpyrimidinones have been studied to understand their structure-activity relationship and mode of action. nih.gov While initial hits showed potent antitubercular activity, they suffered from poor physicochemical properties. nih.gov Subsequent modifications, such as the addition of a methyl group at the pyrimidinone C5 position while retaining a phenyl substituent at the C6 position, led to retained activity with improved aqueous solubility and a better selectivity index. nih.gov This highlights the importance of the phenyl group at the R1 position of the pyrimidinone core for maintaining activity against M. tuberculosis. nih.gov

Modulation of Biological Targets (e.g., Calcium Channels, Enzymes)

The therapeutic effects of many drugs are mediated through their interaction with specific biological targets such as enzymes and ion channels. Derivatives of methyl 6-phenylpyridine-2-carboxylate have been investigated for their ability to modulate such targets.

Research into pentacyclic triterpenoids has identified potent and selective inhibitors of human carboxylesterase 1 (hCE1), an important enzyme in endobiotic homeostasis and xenobiotic metabolism. frontiersin.org While not direct derivatives of this compound, this research underscores the strategy of targeting specific enzymes. The synthesis of derivatives of oleanolic acid and ursolic acid and the study of their structure-activity relationships revealed that modifications at specific sites could dramatically increase inhibitory effects against hCE1. frontiersin.org

In the context of anticancer activity, some phenyl-pyridine-2-carboxylic acid derivatives have been shown to function as cell cycle inhibitors, suggesting an interaction with proteins that regulate cell division. nih.gov Furthermore, some imidazopyrazine derivatives bearing phenylpyridine-carboxamides have been tested for their activity against PI3Kα kinase, a key enzyme in a signaling pathway often activated in cancer. nih.gov One such compound demonstrated inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Potential

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. Several studies have explored the SAR of pyridine derivatives.

For phenyl-pyridine-2-carboxylic acid derivatives with anticancer activity, limited exploration of SAR involving the side chain length, and the aryl and pyridine rings allowed for the identification of more potent analogs than the initial lead compound. nih.gov This suggests that systematic modifications to the core structure can lead to improved therapeutic potential.

In the context of antitubercular agents, SAR studies of 2-pyrazolylpyrimidinones revealed that a phenyl substituent at the C6 position of the pyrimidinone ring was essential for maintaining activity against M. tuberculosis. nih.gov The position of substituents was also found to be critical, as an isomeric compound with a phenyl group at the C5 position and a methyl group at the C6 position showed poor activity. nih.gov

For imidazopyrazine derivatives with anticancer properties, SAR studies indicated that the position of the aryl group on the pyridine ring significantly influenced activity. nih.gov Compounds with an aryl group at the C-4 position of the pyridine ring were found to be more active than those with the aryl group at the C-5 position. nih.gov Furthermore, electron-donating groups on the benzene (B151609) ring were beneficial for cytotoxicity. nih.gov The study of pyridine derivatives as antiproliferative agents has also shown that the substitution of certain functional groups can significantly impact IC50 values. mdpi.com

Pharmacophore Identification and Drug Design Implications

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, is a key step in rational drug design. The research on this compound derivatives and related compounds provides insights into their pharmacophoric features.

The consistent finding that a phenyl group at the 6-position of the pyridine or a related heterocyclic core is important for various biological activities, including anticancer and antitubercular effects, suggests that this aromatic ring is a key pharmacophoric element. nih.govnih.gov Its interactions, likely through hydrophobic or pi-stacking interactions with the biological target, appear to be critical for efficacy.

The design of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides also relies on pharmacophore concepts, drawing from the structures of existing synthetic auxin herbicides that feature pyridinecarboxylic acid scaffolds. mdpi.com This demonstrates how the core pyridine-carboxylate structure can be adapted for different biological applications by modifying the substituents to fit the specific requirements of the target.

Materials Science and Photophysical Applications of Methyl 6 Phenylpyridine 2 Carboxylate Systems

Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Systems incorporating the 6-phenylpyridine-2-carboxylate moiety, a direct derivative of Methyl 6-phenylpyridine-2-carboxylate, have been investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The primary role of the sensitizer (B1316253) in a DSSC is to absorb light and inject an electron into the semiconductor's conduction band, typically titanium dioxide (TiO₂). The 6-phenylpyridine-2-carboxylate ligand is often used in cyclometalated ruthenium(II) complexes to enhance their light-harvesting efficiency, particularly in the near-infrared (NIR) region. aminer.org

A novel class of thiocyanate-free (NCS-free) cyclometalated ruthenium(II) complexes, such as [Ru(tctpy)(O^N^C)], where O^N^C is a tridentate 6-phenylpyridine-2-carboxylate ligand and tctpy is 4,4',4''-tricarboxy-2,2':6',2''-terpyridine, has been synthesized for use as NIR sensitizers in DSSCs. aminer.org The introduction of the 6-phenylpyridine-2-carboxylate ligand was aimed at improving the light-harvesting capabilities in the longer wavelength portion of the solar spectrum. aminer.org

The carboxylate group, which can be readily obtained from the methyl ester of this compound via hydrolysis, often serves as the anchoring group to the TiO₂ surface, facilitating efficient electron injection. The modification of the 6-phenylpyridine-2-carboxylate ligand within these ruthenium complexes allows for the fine-tuning of their electrochemical and photophysical properties, which is crucial for optimizing DSSC performance. mdpi.comresearchgate.net

Development of Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)

The 6-phenylpyridine-2-carboxylate scaffold is a fundamental building block in the design of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). The parent 2-phenylpyridine (B120327) ligand is a cornerstone in the development of cyclometalated iridium(III) complexes, which are known for their high phosphorescence quantum yields. The introduction of a carboxylate or ester group at the 2-position of the pyridine (B92270) ring, as in this compound, allows for further tuning of the electronic and photophysical properties of the resulting metal complexes.

Iridium(III) complexes utilizing ligands derived from 6-phenylpyridine-2-carboxylate have been shown to be effective emitters in OLEDs. These complexes can exhibit emission colors spanning the visible spectrum, which can be modulated by introducing various substituents on the phenyl or pyridine rings. This tunability is a key factor in the development of full-color displays and solid-state lighting.

In the realm of LEECs, which are simpler in architecture compared to OLEDs, ionic transition metal complexes are employed. The 6-phenylpyridine-2-carboxylate ligand can be incorporated into cationic iridium(III) complexes, which serve as the single active component for both light emission and charge transport. The performance of these devices is influenced by the nature of the ligands surrounding the metal center.

Research has also explored the use of other metal complexes, such as those of platinum(II), incorporating 6-phenylpyridine-2-carboxylate derivatives. These complexes can also exhibit phosphorescence and have been investigated for their potential in luminescent devices. The ester group of this compound can be modified to attach the molecule to polymer backbones, leading to the development of polymeric light-emitting materials with improved processability and device stability.

Photophysical Properties: Absorption, Emission, and Excited State Dynamics

The photophysical properties of systems based on this compound are central to their applications in materials science. When incorporated as a ligand in metal complexes, particularly with heavy metals like iridium and ruthenium, the 6-phenylpyridine-2-carboxylate moiety significantly influences the absorption, emission, and excited-state characteristics of the resulting material. mdpi.comresearchgate.net

Absorption: Ruthenium(II) and Iridium(III) complexes containing the 6-phenylpyridine-2-carboxylate ligand typically exhibit intense absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. researchgate.netacs.org These absorptions are generally attributed to a combination of spin-allowed metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (π-π*) transitions. acs.org The presence of the 6-phenylpyridine-2-carboxylate ligand can extend the absorption profile into the near-infrared range, which is particularly advantageous for applications like DSSCs. aminer.org The modification of substituents on the phenyl or pyridine rings of the ligand allows for the fine-tuning of the absorption maxima and molar extinction coefficients. mdpi.comacs.org

Emission: Upon photoexcitation, these metal complexes often exhibit strong phosphorescence at room temperature. This emission originates from a triplet excited state (³MLCT or ³LC) and is characterized by a relatively long lifetime, typically in the microsecond range. The color of the emission can be systematically tuned from blue to red by modifying the electronic properties of the ligands. For instance, introducing electron-donating or electron-withdrawing groups on the 6-phenylpyridine-2-carboxylate ligand can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength.

Excited State Dynamics: The excited-state dynamics of these complexes are crucial for their performance in devices. After initial excitation to a singlet state, efficient intersystem crossing (ISC) to the triplet state occurs, facilitated by the large spin-orbit coupling of the heavy metal center. The subsequent decay from the triplet state can be either radiative (phosphorescence) or non-radiative. Understanding and controlling the rates of these processes is key to designing highly luminescent materials. For instance, in the context of OLEDs, a high phosphorescence quantum yield is desired, which requires minimizing non-radiative decay pathways.

The following table summarizes the key photophysical properties of a representative ruthenium(II) complex incorporating a 6-phenylpyridine-2-carboxylate derivative.

| Complex | Absorption Max (nm) | Emission Max (nm) | Excited State Lifetime (µs) |

| Ru(tctpy)(O^N^C) derivative | 450-650 | ~750 | ~0.1-1.0 |

Note: The data presented are approximate values for a representative complex and can vary significantly with specific ligand modifications.

Exploration in Chemical Sensing and Biosensing Platforms

The unique photoluminescent properties of metal complexes derived from 6-phenylpyridine-2-carboxylate make them promising candidates for the development of chemical sensors and biosensors. researchgate.net The principle behind their use in sensing is the change in their emission intensity or wavelength upon interaction with a specific analyte.

Luminescent metal complexes, including those with 6-phenylpyridine-2-carboxylate ligands, have been explored as probes for various ions and small molecules. For example, the coordination of an analyte to the metal center or the ligand can perturb the electronic structure of the complex, leading to a "turn-on" or "turn-off" of its fluorescence or phosphorescence. The high sensitivity and selectivity of these sensors can be engineered by designing specific binding sites within the ligand structure. Research has shown that coordination compounds based on derivatives of 6-phenylpyridine-2-carboxylate can exhibit fluorescence, making them potential candidates for chemical sensors. researchgate.net For instance, a Cd(II) complex with a carboxylated phenylpyridine ligand has been reported as a highly sensitive fluorescent probe for acetone.

In the context of biosensing, these luminescent complexes can be used for the detection of biologically relevant molecules. By functionalizing the 6-phenylpyridine-2-carboxylate ligand with biorecognition elements such as antibodies, enzymes, or nucleic acids, highly specific biosensors can be created. The methyl ester group of this compound provides a convenient handle for chemical modification and conjugation to biomolecules. These biosensors can be employed in various analytical formats, including solution-based assays and solid-state devices, for applications in medical diagnostics and environmental monitoring.

Hydrogel Formation and Biomedical Material Development

While direct research on this compound in hydrogel formation is limited, derivatives of pyridine-2-carboxylate have been utilized as cross-linkers in the synthesis of tunable hydrogels. researchgate.netfraunhofer.de Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture.

The synthesis of these hydrogels often involves the reaction of a polymer with a cross-linking agent that contains multiple reactive groups. Pyridine-based derivatives, including those with carboxylate functionalities, can be designed to act as these cross-linkers. For instance, a small library of cross-linkers based on diacylpyridines has been synthesized and used to form hydrogels through reactions like aza-Michael or thio-Michael additions. researchgate.netfraunhofer.de The properties of the resulting hydrogels, such as their elastic moduli and degree of swelling, can be tuned by altering the structure of the pyridine-based cross-linker. researchgate.netfraunhofer.de

The this compound scaffold could potentially be incorporated into such hydrogel systems. The ester group can be hydrolyzed to the carboxylic acid, which can then participate in cross-linking reactions. Alternatively, the phenyl or pyridine rings could be functionalized with polymerizable groups. The incorporation of such aromatic, rigid structures into a hydrogel network could impart unique mechanical and photophysical properties to the material. For example, hydrogels containing luminescent metal complexes based on 6-phenylpyridine-2-carboxylate could be developed for applications in responsive drug delivery systems or as implantable sensors.

Conclusion and Future Research Directions on Methyl 6 Phenylpyridine 2 Carboxylate

Synthesis and Reaction Trends of Methyl 6-phenylpyridine-2-carboxylate

The synthesis of this compound typically involves a multi-step process, leveraging well-established organic reactions. The primary trend in its synthesis revolves around the strategic formation of the biaryl (phenyl-pyridine) core, followed by the introduction or modification of the carboxylate group.

A prevalent method for constructing the 6-phenylpyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction offers a versatile and efficient route for forming carbon-carbon bonds between a pyridine (B92270) halide (or triflate) and a phenylboronic acid derivative. chemimpex.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to optimize the yield and purity of the 6-phenylpicolinate product. nih.gov

Following the formation of the 6-phenylpyridine-2-carboxylic acid, the methyl ester is commonly introduced via Fischer esterification. mdpi.com This acid-catalyzed reaction with methanol (B129727) is a standard and often high-yielding method for ester formation. mdpi.comgoogle.com The choice of acid catalyst, such as sulfuric acid or hydrogen chloride, and the reaction temperature are key parameters influencing the reaction's efficiency. mdpi.com

Below is a representative table summarizing common synthetic approaches.

Table 1: Synthetic Approaches to this compound and Related Derivatives

| Step | Reaction Type | Reactants | Typical Catalysts/Reagents | Key Considerations |